Becampanel
Overview
Description
Becampanel, also known by its code name AMP397, is a quinoxalinedione derivative drug. It acts as a competitive antagonist of the AMPA receptor, with an IC50 value of 11 nM . This compound was investigated as an anticonvulsant for the treatment of epilepsy by Novartis and was also considered for potential treatment of neuropathic pain and cerebral ischemia .
Preparation Methods
Becampanel can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dihydroxy-7-nitro-5-quinoxaline with aminomethylphosphonic acid under specific reaction conditions . The industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Becampanel undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: This compound can undergo substitution reactions, particularly at the quinoxaline ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Becampanel has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study AMPA receptor antagonism.
Biology: Investigated for its effects on neuronal excitation and inhibition.
Medicine: Explored as a potential treatment for epilepsy, neuropathic pain, and cerebral ischemia.
Industry: Utilized in the development of new pharmaceuticals targeting AMPA receptors.
Mechanism of Action
Becampanel exerts its effects by acting as a competitive antagonist of the AMPA receptor. This receptor is involved in fast synaptic transmission in the central nervous system. By binding to the receptor, this compound inhibits the excitatory neurotransmission mediated by glutamate, thereby reducing neuronal excitation .
Comparison with Similar Compounds
Becampanel is similar to other AMPA receptor antagonists, such as Perampanel and Talampanel. it is unique in its specific binding affinity and selectivity for the AMPA receptor. Compared to Perampanel, which is a non-competitive antagonist, this compound’s competitive antagonism provides a different mechanism of action . Other similar compounds include CNQX and NBQX, which also target AMPA receptors but differ in their chemical structure and pharmacological properties .
Properties
IUPAC Name |
[(7-nitro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N4O7P/c15-9-10(16)13-8-5(3-11-4-22(19,20)21)1-6(14(17)18)2-7(8)12-9/h1-2,11H,3-4H2,(H,12,15)(H,13,16)(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMMCZFKUIJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1CNCP(=O)(O)O)NC(=O)C(=O)N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172241 | |
Record name | Becampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188696-80-2 | |
Record name | Becampanel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188696-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Becampanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188696802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Becampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BECAMPANEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3D0O800AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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